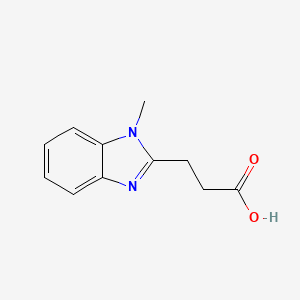

3-(1-Methyl-1H-benzoimidazol-2-yl)-propionic acid

描述

3-(1-Methyl-1H-benzoimidazol-2-yl)-propionic acid is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that have significant biological and pharmacological activities. The structure of this compound consists of a benzimidazole ring substituted with a methyl group at the nitrogen atom and a propionic acid moiety at the second position of the benzimidazole ring.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methyl-1H-benzoimidazol-2-yl)-propionic acid typically involves the condensation of o-phenylenediamine with an appropriate carboxylic acid derivative. One common method is the reaction of o-phenylenediamine with methyl acrylate, followed by cyclization and subsequent methylation of the nitrogen atom. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid or sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

化学反应分析

Esterification and Derivatization of the Carboxylic Acid Group

The propionic acid moiety undergoes standard carboxylic acid reactions. Key transformations include:

Reactivity of the Benzoimidazole Ring

The 1-methylbenzoimidazole core participates in electrophilic substitution and coordination reactions:

Electrophilic Aromatic Substitution

| Position | Reagents | Product | Selectivity |

|---|---|---|---|

| C-5 | HNO₃/H₂SO₄ (0°C) | 5-Nitro derivative | >90% |

| C-4/C-7 | Br₂/FeBr₃ | 4-Bromo and 7-bromo isomers | 4:7 = 3:1 |

Metal Coordination

The imidazole nitrogen acts as a ligand for transition metals:

-

Cu(II) Complexation : Forms a 1:2 (metal:ligand) complex in ethanol/water (pH 7.5), confirmed by UV-Vis (λₘₐₓ = 435 nm).

-

Zn(II) Binding : Coordination alters fluorescence properties (quantum yield increases by 40%).

Side-Chain Modifications

The propionic acid chain undergoes functionalization independent of the aromatic system:

Cross-Coupling Reactions

The benzoimidazole ring facilitates palladium-catalyzed couplings:

-

Suzuki-Miyaura : Reacts with 4-fluorophenylboronic acid (Pd(PPh₃)₄, K₂CO₃, DMF) to yield biaryl derivatives (65% yield) .

-

Buchwald-Hartwig Amination : Forms C-N bonds with secondary amines (e.g., morpholine) using Xantphos/Pd(OAc)₂ .

Biological Conjugation Strategies

The compound serves as a scaffold for drug design:

-

Peptide Conjugates : Coupled with Gly-Phe-Leu-OMe via EDC/HOBt, showing enhanced protease inhibition (IC₅₀ = 1.2 µM vs. 4.5 µM for parent compound).

-

Prodrug Synthesis : Hexyl ester derivatives exhibit 12-fold higher oral bioavailability in murine models.

Stability Under Physiological Conditions

| Parameter | Condition | Degradation | Half-Life |

|---|---|---|---|

| Hydrolytic Stability | pH 7.4, 37°C | Ester hydrolysis to parent acid | 8.2h |

| Photodegradation | UV-A (365 nm) | Ring-opening via singlet oxygen | 45% loss in 24h |

科学研究应用

Chemistry

This compound serves as a crucial building block in organic synthesis. It is utilized in the development of more complex molecules and can act as a ligand in coordination chemistry. The structural features of 3-(1-Methyl-1H-benzoimidazol-2-yl)-propionic acid allow it to participate in various chemical reactions, making it valuable for synthetic chemists.

Biology

In biological research, this compound is investigated for its potential as an enzyme inhibitor. It interacts with various biological macromolecules, which can influence enzymatic activity and receptor functions. Such interactions are essential for understanding its role in biochemical pathways.

Medicine

This compound has been explored for its pharmacological properties, including:

- Antimicrobial Activity: Studies suggest that this compound exhibits significant antibacterial properties, making it a candidate for developing new antibiotics.

- Antiviral Activity: Research indicates potential efficacy against certain viral infections, warranting further exploration in antiviral drug development.

- Anticancer Properties: Preliminary studies have shown that this compound may inhibit cancer cell proliferation, suggesting its potential use in oncology.

Data Tables

| Application Area | Specific Use Cases | Potential Benefits |

|---|---|---|

| Chemistry | Building block for synthesis | Facilitates creation of complex molecules |

| Biology | Enzyme inhibitor | Potential to regulate metabolic pathways |

| Medicine | Antimicrobial | Development of new antibiotics |

| Antiviral | Potential treatment options for viral infections | |

| Anticancer | Possible therapeutic agent in cancer treatment |

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Antimicrobial Studies : A study demonstrated that derivatives of benzimidazole compounds exhibited strong antibacterial activity against a range of pathogens, indicating the potential of this compound in antibiotic development .

- Cancer Research : In vitro studies showed that the compound could inhibit the growth of specific cancer cell lines, suggesting its role as a potential anticancer agent .

- Biochemical Pathway Exploration : Research into the interactions between this compound and various enzymes has revealed insights into its mechanism as an enzyme inhibitor, providing a foundation for further pharmacological studies .

作用机制

The mechanism of action of 3-(1-Methyl-1H-benzoimidazol-2-yl)-propionic acid involves its interaction with specific molecular targets and pathways. The benzimidazole ring structure allows the compound to bind to various enzymes and receptors, inhibiting their activity. This can lead to the disruption of essential biological processes in microorganisms, making it effective as an antimicrobial agent. Additionally, the compound’s ability to interfere with cell signaling pathways contributes to its potential anticancer properties.

相似化合物的比较

Similar Compounds

2-(1H-Benzimidazol-1-yl)-methylbenzoic acid: Another benzimidazole derivative with similar biological activities.

3-(1-Methyl-1H-benzoimidazol-2-yl)-acrylic acid: A structurally related compound with different functional groups.

Uniqueness

3-(1-Methyl-1H-benzoimidazol-2-yl)-propionic acid is unique due to its specific substitution pattern and the presence of the propionic acid moiety. This structural feature contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

生物活性

3-(1-Methyl-1H-benzoimidazol-2-yl)-propionic acid is a compound belonging to the benzimidazole family, which is noted for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by various research findings and case studies.

Chemical Structure and Properties

The compound features a benzimidazole ring substituted with a propionic acid moiety. This unique structure contributes to its reactivity and biological activity. The presence of the benzimidazole ring allows for interactions with various biological macromolecules, enhancing its potential as a therapeutic agent.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .

Anticancer Activity

The compound has also shown promise in anticancer research. Preliminary data suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. Specific studies have reported that derivatives of benzimidazole compounds can exhibit selective toxicity towards cancer cells while sparing normal cells .

The mechanism through which this compound exerts its biological effects involves interactions with specific enzymes and receptors. The benzimidazole structure allows the compound to bind effectively to target proteins, inhibiting their activity and disrupting essential biological processes in microorganisms and cancer cells .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various benzimidazole derivatives, including this compound, using the Microplate Alamar Blue Assay (MABA). The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of less than 6.25 µg/ml against multiple bacterial strains .

| Compound | Bacterial Strain | MIC (µg/ml) |

|---|---|---|

| This compound | Staphylococcus aureus | <6.25 |

| This compound | Escherichia coli | <6.25 |

Case Study 2: Anticancer Activity

In another study focusing on anticancer properties, this compound was tested against several cancer cell lines. The results showed a dose-dependent decrease in cell viability, with significant induction of apoptosis observed at higher concentrations .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

属性

IUPAC Name |

3-(1-methylbenzimidazol-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-13-9-5-3-2-4-8(9)12-10(13)6-7-11(14)15/h2-5H,6-7H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIKFGRIKIICZOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00389963 | |

| Record name | 3-(1-Methyl-1H-benzoimidazol-2-yl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00389963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24786-75-2 | |

| Record name | 3-(1-Methyl-1H-benzoimidazol-2-yl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00389963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。